molecular formula C20H17N3O3S B2895832 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 864860-78-6

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2895832
CAS No.: 864860-78-6
M. Wt: 379.43
InChI Key: VJQVXGBENFPNHJ-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the benzothiazole derivative with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
  • N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzoate

Uniqueness

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-11-3-8-15-18(12(11)2)21-20(27-15)22-19(26)13-4-6-14(7-5-13)23-16(24)9-10-17(23)25/h3-8H,9-10H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQVXGBENFPNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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